molecular formula C9H12Cl2N2O B13384980 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride

Cat. No.: B13384980
M. Wt: 235.11 g/mol
InChI Key: GYVARJONEFSAJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tebanicline hydrochloride involves several steps, starting from commercially available starting materials. The key synthetic route includes the formation of the azetidine ring and its subsequent attachment to the chloropyridine moiety. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production of Tebanicline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tebanicline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Tebanicline hydrochloride with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Tebanicline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound for studying nicotinic acetylcholine receptor agonists.

    Biology: Investigated for its effects on neuronal nicotinic acetylcholine receptors and its potential as a neuroprotective agent.

    Medicine: Explored for its analgesic properties and potential use in treating neuropathic pain.

    Industry: Used in the development of new analgesic drugs with improved safety profiles.

Mechanism of Action

Tebanicline hydrochloride exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, leading to the modulation of neurotransmitter release and subsequent analgesic effects. The compound’s interaction with these receptors results in the activation of downstream signaling pathways that contribute to its analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tebanicline Hydrochloride

Tebanicline hydrochloride is unique due to its potent analgesic effects combined with a relatively lower toxicity compared to epibatidine. Its ability to act as a partial agonist at multiple nicotinic acetylcholine receptor subtypes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

5-(azetidin-2-ylmethoxy)-2-chloropyridine;hydrochloride

InChI

InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H

InChI Key

GYVARJONEFSAJB-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl

Origin of Product

United States

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